molecular formula C12H17ClFNO3 B1654387 2-[2-(4-fluorophenoxy)acetyl]oxyethyl-dimethylazanium;chloride CAS No. 2249-32-3

2-[2-(4-fluorophenoxy)acetyl]oxyethyl-dimethylazanium;chloride

Katalognummer: B1654387
CAS-Nummer: 2249-32-3
Molekulargewicht: 277.72 g/mol
InChI-Schlüssel: JECMVFPDLRRCIS-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-[2-(4-fluorophenoxy)acetyl]oxyethyl-dimethylazanium;chloride is a chemical compound with the molecular formula C12H16FNO3·HCl. It is known for its applications in various fields, including chemistry, biology, and medicine. This compound is characterized by the presence of a fluorophenoxy group, an acetic acid moiety, and a dimethylaminoethyl ester, making it a versatile molecule for research and industrial purposes .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-(4-fluorophenoxy)acetyl]oxyethyl-dimethylazanium;chloride typically involves the esterification of (p-Fluorophenoxy)acetic acid with 2-(dimethylamino)ethanol in the presence of a suitable catalyst. The reaction is carried out under controlled conditions to ensure high yield and purity of the product.

Industrial Production Methods

Industrial production of this compound may involve large-scale esterification processes using automated reactors and continuous flow systems. The reaction conditions, such as temperature, pressure, and catalyst concentration, are optimized to achieve maximum efficiency and cost-effectiveness.

Analyse Chemischer Reaktionen

Types of Reactions

2-[2-(4-fluorophenoxy)acetyl]oxyethyl-dimethylazanium;chloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product and the specific reaction being carried out .

Major Products Formed

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound. These products have diverse applications in research and industry .

Wissenschaftliche Forschungsanwendungen

2-[2-(4-fluorophenoxy)acetyl]oxyethyl-dimethylazanium;chloride has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a building block for the preparation of more complex molecules.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic effects and as a precursor for the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials .

Wirkmechanismus

The mechanism of action of 2-[2-(4-fluorophenoxy)acetyl]oxyethyl-dimethylazanium;chloride involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, modulating their activity, and influencing various biochemical processes. The exact molecular targets and pathways involved depend on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Some compounds similar to 2-[2-(4-fluorophenoxy)acetyl]oxyethyl-dimethylazanium;chloride include:

Uniqueness

The uniqueness of this compound lies in its fluorine substitution, which imparts distinct chemical and physical properties. The presence of the fluorine atom can influence the compound’s reactivity, stability, and interactions with other molecules, making it a valuable compound for various applications .

Eigenschaften

CAS-Nummer

2249-32-3

Molekularformel

C12H17ClFNO3

Molekulargewicht

277.72 g/mol

IUPAC-Name

2-[2-(4-fluorophenoxy)acetyl]oxyethyl-dimethylazanium;chloride

InChI

InChI=1S/C12H16FNO3.ClH/c1-14(2)7-8-16-12(15)9-17-11-5-3-10(13)4-6-11;/h3-6H,7-9H2,1-2H3;1H

InChI-Schlüssel

JECMVFPDLRRCIS-UHFFFAOYSA-N

SMILES

C[NH+](C)CCOC(=O)COC1=CC=C(C=C1)F.[Cl-]

Kanonische SMILES

C[NH+](C)CCOC(=O)COC1=CC=C(C=C1)F.[Cl-]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.